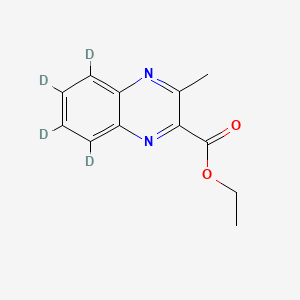
Ethyl 3-methyl-2-quinoxalinecarboxylate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-methyl-2-quinoxalinecarboxylate-d4 is a deuterated derivative of ethyl 3-methyl-2-quinoxalinecarboxylate. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The deuterium labeling (d4) makes it especially useful in studies involving mass spectrometry and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-2-quinoxalinecarboxylate-d4 typically involves the deuteration of ethyl 3-methyl-2-quinoxalinecarboxylate. The process generally includes the following steps:
Starting Material: Ethyl 3-methyl-2-quinoxalinecarboxylate.
Purification: The final product is purified using techniques like chromatography to ensure the desired level of deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and product purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-2-quinoxalinecarboxylate-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.
Scientific Research Applications
Ethyl 3-methyl-2-quinoxalinecarboxylate-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of related compounds.
Biology: Employed in studies involving enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-2-quinoxalinecarboxylate-d4 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence its metabolic stability and interaction with enzymes, making it a valuable tool in studying biochemical pathways. The exact pathways and targets depend on the specific application and experimental conditions.
Comparison with Similar Compounds
Ethyl 3-methyl-2-quinoxalinecarboxylate-d4 can be compared with other similar compounds such as:
Ethyl 3-methyl-2-quinoxalinecarboxylate: The non-deuterated version, which is less useful in mass spectrometry due to the lack of deuterium labeling.
3-methylquinoxaline-2-carboxylic acid: A related compound with different functional groups, affecting its chemical reactivity and applications.
Quinoxaline derivatives: A broad class of compounds with varying substituents that influence their chemical and biological properties.
This compound stands out due to its deuterium labeling, which enhances its utility in analytical and research applications.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
ethyl 5,6,7,8-tetradeuterio-3-methylquinoxaline-2-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-3-16-12(15)11-8(2)13-9-6-4-5-7-10(9)14-11/h4-7H,3H2,1-2H3/i4D,5D,6D,7D |
InChI Key |
IRZHLIWGVQPMHU-UGWFXTGHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])N=C(C(=N2)C(=O)OCC)C)[2H])[2H] |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2N=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


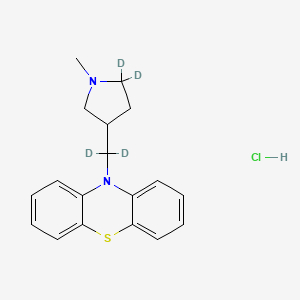
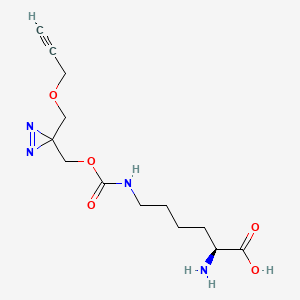
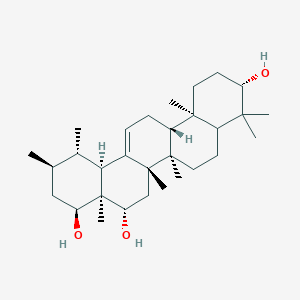
![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)
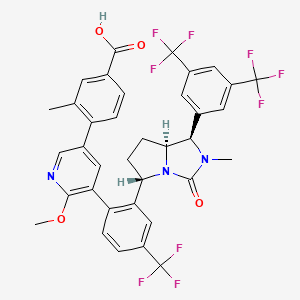
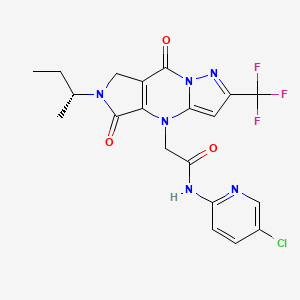
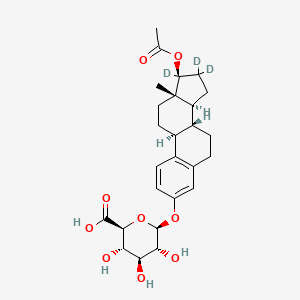
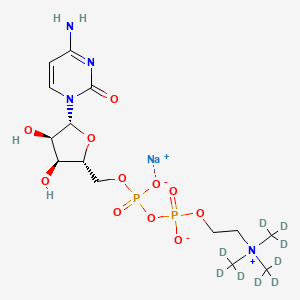

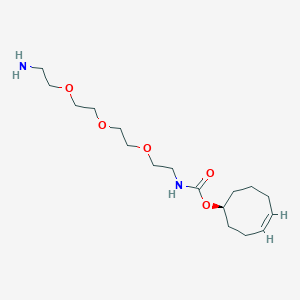
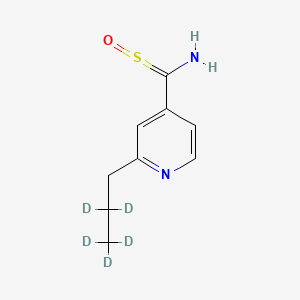
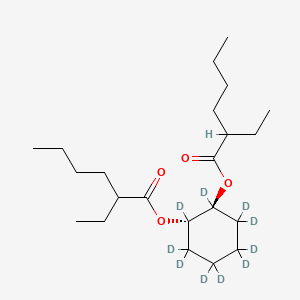

![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)
